![molecular formula C12H14N2O4 B2824365 methyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate CAS No. 380578-54-1](/img/structure/B2824365.png)
methyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate
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Overview
Description
“Methyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Synthesis Analysis
Indole derivatives are synthesized from the metabolism of tryptophan by gut microorganisms . The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .Chemical Reactions Analysis
Indole derivatives are known to undergo various chemical reactions. For example, the incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, means it is a useful heterocyclic compound having broad-spectrum biological activities . Specific reactions involving “this compound” are not directly available from the search results.Scientific Research Applications
Synthesis of Novel Compounds
The compound has been utilized in the synthesis of β-carboline-based N-heterocyclic carbenes showing antiproliferative and antimetastatic activities against human breast cancer cells. These compounds were prepared via Mannich reaction and demonstrated significant biological activities, including G2/M phase cell cycle arrest and induction of cellular apoptosis (Dighe et al., 2015).
Medicinal Chemistry
Methyl 3-amino-1H-indole-2-carboxylates have been reported in the synthesis of 5H-pyrimido[5,4-b]indole derivatives, which are important for developing new therapeutic agents. These reactions with aryl isocyanates, aryl isothiocyanates, and cyanamides led to various derivatives with potential pharmacological properties (Shestakov et al., 2009).
Analytical Chemistry
The analysis of non-polar heterocyclic aromatic amines in food samples like beefburgers has been facilitated by using microwave-assisted extraction and dispersive liquid-ionic liquid microextraction. This innovative sample preparation procedure underscores the compound's relevance in enhancing food safety analyses (Mesa et al., 2013).
Organic Chemistry
Research into the electrochemical oxidation of indole-3-acetic acid in acidic medium has provided insights into the mechanisms and products formed. This study is relevant for understanding the chemical behavior of indole derivatives in various environments (Hu & Dryhurst, 1993).
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The investigation of novel methods of synthesis have attracted the attention of the chemical community . New research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .
Mechanism of Action
Target of Action
Methyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives.
Mode of Action
The mode of action of indole derivatives can vary widely depending on the specific compound and its targets . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A . .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities . They have been associated with antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
The molecular and cellular effects of a compound’s action depend on its specific targets and mode of action. For instance, some indole derivatives have been reported to exhibit inhibitory activity against influenza A . .
properties
IUPAC Name |
methyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-16-8-4-6-7(5-9(8)17-2)14-11(10(6)13)12(15)18-3/h4-5,14H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGROIQSYBUMDNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(N2)C(=O)OC)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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